5-Nitro-indoline-7-carboxylic acid methyl ester
Overview
Description
5-Nitro-indoline-7-carboxylic acid methyl ester is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, making them valuable for therapeutic purposes .
Preparation Methods
The synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester typically involves the nitration of indoline derivatives followed by esterification. One common method includes the nitration of methyl 1-acetylindoline-2-carboxylate acid, followed by dehydrogenation with manganese dioxide in toluene, yielding the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
5-Nitro-indoline-7-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like toluene, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indoline derivatives.
Scientific Research Applications
5-Nitro-indoline-7-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-indoline-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can bind to multiple receptors, influencing cellular processes and exhibiting its biological effects .
Comparison with Similar Compounds
5-Nitro-indoline-7-carboxylic acid methyl ester can be compared with other similar compounds such as:
Methyl indole-5-carboxylate: Another indole derivative with similar synthetic routes and applications.
Methyl 6-nitroindole-2-carboxylate: A compound with a similar nitro group but different substitution pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activities compared to other indole derivatives.
Properties
IUPAC Name |
methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRZSJLQVZILQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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